molecular formula C13H15NO B13674001 4-Benzyl-4-azaspiro[2.4]heptan-5-one

4-Benzyl-4-azaspiro[2.4]heptan-5-one

Cat. No.: B13674001
M. Wt: 201.26 g/mol
InChI Key: ZSZKITPILMVCKQ-UHFFFAOYSA-N
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Description

4-Benzyl-4-azaspiro[2.4]heptan-5-one is a spirocyclic building block of high interest in medicinal chemistry for the construction of three-dimensional, sp3-rich small molecules . Compounds featuring the azaspiro[2.4]heptane core are recognized as advanced intermediates for developing pharmacologically active agents, aligning with the "escape the flatland" concept in modern drug design . This scaffold is synthetically valuable for its conformational restriction, which can be used to pre-organize molecules for enhanced target binding and selectivity . The benzyl group at the nitrogen atom serves as a common protecting group, allowing for further functionalization of the amine, a key step in multi-step synthetic routes to biologically relevant targets . Researchers utilize this and related spirocyclic frameworks in scaffold-hopping strategies to explore novel chemical space in agrochemical and pharmaceutical discovery programs . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-benzyl-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C13H15NO/c15-12-6-7-13(8-9-13)14(12)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

ZSZKITPILMVCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Benzyl 4 Azaspiro 2.4 Heptan 5 One

Retrosynthetic Analysis and Strategic Approaches to Spiro[2.4]heptan-5-one Systems

Retrosynthetic analysis of the 4-azaspiro[2.4]heptan-5-one core reveals several strategic disconnections. The most common approaches focus on the formation of one of the two rings or the key spirocyclic C-C bond as the final step.

Strategy 1: Cyclopropanation. A primary strategy involves the cyclopropanation of a pre-formed 4-methylenepyrrolidinone derivative. This approach disconnects the C1-C2 and C1-C3 bonds of the cyclopropane (B1198618) ring, leading back to a readily accessible exocyclic alkene precursor. This method is advantageous as it allows for late-stage introduction of the strained three-membered ring.

Strategy 2: Intramolecular Cyclization. An alternative disconnection breaks the N-C5 or C3-C4 bond of the pyrrolidinone ring. This retrosynthetic path points towards an intramolecular cyclization of a functionalized cyclopropylamine (B47189) or cyclopropane carboxylic acid derivative. This strategy is effective for building the lactam ring onto an existing cyclopropane core.

Strategy 3: Cycloaddition Reactions. More advanced strategies involve [3+2] cycloaddition reactions where a three-carbon component and a two-atom component are combined to form the five-membered ring with the spiro-center installed concurrently. For example, a palladium-catalyzed cycloaddition can construct the nih.govnih.gov-spirolactam scaffold from precursors like vinyl methylene (B1212753) cyclic carbonates and pyrrolidinones. rsc.org

These strategies guide the selection of starting materials and reaction sequences for the synthesis of the target spirocycle and its derivatives.

Classical and Established Synthetic Routes to Azaspiro[2.4]heptan-5-one Derivatives

Established methods for the synthesis of the azaspiro[2.4]heptan-5-one core often rely on robust and well-understood chemical transformations, primarily focusing on cyclization and cyclopropanation reactions.

Intramolecular cyclization is a cornerstone for constructing the heterocyclic portion of the azaspiro[2.4]heptan-5-one system. A common approach involves the cyclization of a linear precursor that already contains the cyclopropyl (B3062369) group. For instance, derivatives of 1-aminocyclopropanecarboxylic acid can be elaborated and subsequently cyclized to form the desired lactam ring.

Another powerful strategy is the use of transition metal-catalyzed reactions, such as the Narasaka-Heck reaction, which involves the palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters to form pyrrole (B145914) and pyrroline (B1223166) derivatives. nih.govrsc.org This type of cyclization can be adapted to create spirocyclic systems by designing substrates where the reaction cascade leads to the formation of the spiro-junction. nih.gov

Cyclization Strategy Precursor Type Key Transformation Reference
Lactam FormationFunctionalized 1-aminocyclopropanecarboxylic acidIntramolecular amidationGeneral knowledge
Narasaka-Heck Reactionγ,δ-Unsaturated oxime esterPalladium-catalyzed cyclization/C-H activation nih.govrsc.org

An interactive table summarizing cyclization strategies.

Cyclopropanation reactions are fundamental to forming the three-membered ring of the azaspiro[2.4]heptan-5-one core. wikipedia.org These methods typically involve the reaction of an alkene with a carbene or carbenoid species. researchgate.net

One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane ring. wikipedia.orgresearchgate.net Applying this reaction to a 4-methylene-pyrrolidin-2-one precursor provides a direct route to the 4-azaspiro[2.4]heptan-5-one skeleton.

Another common approach is the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper complexes. researchgate.netresearchgate.net These catalysts react with the diazo compound to generate a metal carbene intermediate, which then adds to the alkene. This method is highly versatile and can be rendered asymmetric. For example, dirhodium tetracarboxylate catalysts have been successfully used for the cyclopropanation of exocyclic N-heterocycles to provide access to azaspiroalkanes. researchgate.net

A conceptually different approach involves intramolecular nucleophilic displacement, such as in the Corey-Chaykovsky reaction or related Michael-induced ring closure (MIRC) reactions, where an intramolecular cyclization forms the three-membered ring. researchgate.netnih.gov

Cyclopropanation Method Reagents Reactive Intermediate Key Features
Simmons-Smith ReactionDiiodomethane, Zn-Cu coupleIodomethylzinc iodide (carbenoid)Stereospecific, reliable for many alkenes. wikipedia.org
Catalytic Carbene TransferDiazo compound, Rh or Cu catalystMetal carbeneVersatile, can be made enantioselective. researchgate.net
Corey-Chaykovsky ReactionSulfonium ylideYlideForms cyclopropane via nucleophilic attack. nih.gov

An interactive table summarizing key cyclopropanation reactions.

Novel and Advanced Synthetic Protocols for 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Recent advances in organic synthesis have provided more sophisticated and efficient methods for constructing this compound, with a particular focus on controlling stereochemistry and improving atom economy.

The development of enantioselective methods is crucial, as the biological activity of chiral molecules like azaspiro[2.4]heptanes is often stereospecific. The (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related analogue, is a key component in the synthesis of the antiviral drug ledipasvir. ub.edumdpi.com

A notable strategy is the asymmetric hydrogenation of a suitable precursor. For instance, protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates can be hydrogenated in the presence of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl, to achieve high enantioselectivities (up to 98.7% ee). nih.gov This provides a key chiral intermediate that can be converted to the desired (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov

Phase-transfer catalysis (PTC) offers another powerful approach. The alkylation of a glycine-derived imine with an allylic dibromide in the presence of a chinchonidine-derived catalyst can produce the (S)-4-methyleneproline scaffold enantioselectively. ub.edumdpi.com This intermediate can then be transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. ub.edu

Method Catalyst/Reagent Precursor Enantioselectivity (ee) Reference
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateUp to 98.7% nih.gov
Phase-Transfer CatalysisChinchonidine-derived catalystGlycine (B1666218) imine, allylic dibromideHigh (e.g., 93:7 e.r.) ub.eduresearchgate.net
BiocatalysisEngineered Myoglobin VariantVinylarene, Diazoketone>99% nih.gov

An interactive table of enantioselective synthetic approaches.

Palladium catalysis has revolutionized the construction of complex molecular architectures, including spirocycles. jocpr.comnobelprize.org These methods often involve cascade reactions that form multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

A prominent strategy is the domino Heck/C–H functionalization sequence. nih.govresearchgate.net In this process, an initial oxidative addition of an aryl halide to Pd(0) is followed by an intramolecular carbopalladation onto a tethered alkene. nih.gov The resulting alkylpalladium(II) species can then undergo an intramolecular C–H activation to form a spiropalladacycle intermediate, which can lead to the final spirocyclic product. nih.govresearchgate.net

Palladium-catalyzed [3+2] cycloaddition reactions have also been developed for constructing nih.govnih.gov-spirolactam scaffolds. For example, the reaction of vinyl methylene cyclic carbonates with pyrrolidinones, catalyzed by a palladium complex like Pd(PPh₃)₄, proceeds with excellent yield and diastereoselectivity. rsc.org This transformation occurs via the nucleophilic attack of the pyrrolidinone on a π-allylpalladium zwitterionic intermediate. rsc.org

Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in synthesizing precursors or in the final cyclization steps to form the nitrogen-containing ring of the spirocycle. acs.org

Palladium-Catalyzed Reaction Key Intermediates Bonds Formed Reference
Domino Heck/C–H FunctionalizationAlkylpalladium(II) species, SpiropalladacycleC-C, C-C (spiro) nih.gov
[3+2] Cycloadditionπ-Allylpalladium zwitterionC-C, C-N rsc.org
Narasaka–Heck/C–H ActivationSpiro-palladacycleC-N, C-C (spiro) nih.gov

An interactive table of palladium-catalyzed reactions for spirocycle formation.

One-Pot Multicomponent Reactions and Cascade Methodologies

The efficient construction of complex molecular architectures like the azaspiro[2.4]heptane system is greatly facilitated by one-pot multicomponent reactions (MCRs) and cascade methodologies. These strategies offer significant advantages, including reduced reaction times, lower costs, and increased atom economy by minimizing intermediate purification steps.

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for synthesizing heterocyclic scaffolds. researchgate.netijcrt.org For instance, the synthesis of various spiro heterocycles has been achieved through isocyanide/acetylene-based multicomponent reactions (IAMCRs). nih.gov These reactions proceed through the in-situ generation of zwitterionic adducts that then undergo coupling and cyclization, demonstrating a robust method for creating intricate spiro systems. nih.gov Similarly, cascade reactions, which involve a sequence of intramolecular transformations, have been employed to assemble complex cyclic systems. A notable example is the Prins cascade cyclization used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the potential of cascade processes in building spirocyclic frameworks. nih.gov Another approach involves a domino radical bicyclization to create 1-azaspiro[4.4]nonane derivatives. nih.gov

In the context of azaspiro[2.4]heptanes, a key synthetic strategy is the one-pot double allylic alkylation of a glycine imine analogue. This method, performed under phase-transfer catalysis, allows for the enantioselective preparation of 4-methylene substituted proline derivatives, which are direct precursors to the 5-azaspiro[2.4]heptane-6-carboxylic acid core. mdpi.com This highlights a sophisticated one-pot approach to establishing the spirocyclic system with stereochemical control. mdpi.com The Ugi-Zhu reaction followed by a cascade process involving an aza Diels-Alder cycloaddition represents another versatile strategy for constructing related polyheterocyclic systems, further emphasizing the utility of combined MCR and cascade sequences. mdpi.com

Optimization of Reaction Conditions and Scalability Studies for Azaspiro[2.4]heptane Synthesis

The transition from laboratory-scale synthesis to large-scale production necessitates thorough optimization of reaction conditions and scalability studies. For the synthesis of azaspirocyclic compounds, several parameters critically influence reaction yield, purity, and efficiency.

Key variables often subject to optimization include temperature, solvent, and the stoichiometry of reactants and catalysts. For example, in the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene, it was found that both solvent and temperature significantly impacted the reaction rate and yield. nih.gov While boiling aprotic solvents like acetonitrile (B52724) (CH₃CN) and tetrahydrofuran (B95107) (THF) provided moderate yields, the optimal conditions were determined to be equimolar amounts of the reactants in toluene (B28343) at 110 °C. nih.gov Similarly, in the enantioselective synthesis of a 4-methyleneproline (B1208900) scaffold, the reaction temperature was crucial; yields decreased dramatically below -20 °C, while enantioselectivity was lost above 0 °C. mdpi.com

A systematic approach to optimization often involves a Design of Experiments (DOE) matrix. This was effectively used in the development of a scalable process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. acs.org The study examined four key parameters: equivalents of the alkylating agent, equivalents of sodium hydroxide (B78521) (NaOH), temperature, and solvent volume. acs.org The results indicated that slight excesses of NaOH and the alkylating agent in a larger solvent volume at a lower temperature (80 °C) were optimal for scale-up, leading to an 87% isolated yield at a 100-gram scale with over 99% purity. acs.org

The table below summarizes the optimization of an alkylation reaction for an azaspiro[3.3]heptane system, illustrating the principles applicable to azaspiro[2.4]heptane synthesis. acs.org

EntryEquivalents of 3Equivalents of NaOHTemperature (°C)Volume of Sulfolane (V)Conversion of 2 (%)Formation of 1 (%)Formation of Impurity (%)
11280586779
21.5280596897
312.580588808
41.52.580597916
512100588799
61.52100597916
712.5100590828
81.52.5100598935
912801090837
101.52801097916
1112.5801092866
121.52.5801098935
13121001091856
141.521001098935
1512.51001094895
161.52.51001099954

Such detailed optimization ensures that the synthesis is not only efficient but also robust and reproducible on a larger scale. acs.org

Synthetic Transformations Involving this compound

Once the this compound scaffold is synthesized, it serves as a versatile intermediate for further chemical modifications.

The reactivity of the this compound core is dictated by the functional groups present: the lactam carbonyl, the spirocyclic cyclopropane ring, and the N-benzyl group. The spiro[2.4]heptan-5-one parent structure itself contains a strained cyclopropane ring fused to a five-membered ring containing a ketone, which influences its chemical behavior. nih.gov The presence of the lactam within the five-membered ring in the azaspiro variant introduces reactivity typical of amides, while the cyclopropane ring can participate in reactions involving ring strain release. The carbonyl group is a key site for nucleophilic attack and condensation reactions. For example, the strategic incorporation of an oxime functionality at a position adjacent to the carbonyl group provides a reactive handle for further transformations, such as reductions to amines or condensations to form new heterocyclic systems. msesupplies.com

The azaspirocyclic system offers multiple sites for functionalization. The nitrogen atom of the lactam and the carbon atoms of the rings can be modified to introduce diverse functionalities. The N-benzyl group is a common protecting group that can often be removed and replaced with other substituents to modulate the compound's properties. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to the related 1-benzyl-4-piperidone system to introduce various aryl groups, a strategy that could potentially be adapted for functionalizing the azaspiro[2.4]heptane core. nih.gov

Furthermore, derivatives of the core structure, such as (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one, demonstrate that functional groups like amines can be incorporated onto the spirocyclic framework. epa.gov The synthesis of benzyl (B1604629) 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate shows the possibility of introducing hydroxymethyl groups, which can serve as handles for further elaboration. chemsynthesis.com These examples underscore the potential for creating a library of diverse compounds based on the 4-azaspiro[2.4]heptane scaffold through targeted functionalization.

The inherent strain in the cyclopropane portion of the spiro[2.4]heptane system makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to different molecular scaffolds. While specific examples for this compound are not extensively detailed in the literature, the chemistry of donor-acceptor cyclopropanes (DACs), a class of reactive strained compounds, offers insight into potential transformations. mdpi.com These compounds are known to undergo reactions that lead to various carbo- and heterocyclic molecules. mdpi.com The development of a scalable, protecting-group-free route to an azaspiro[3.3]heptane involved the formation of the azetidine (B1206935) ring via alkylation, a process that, if reversed or altered, could lead to ring-opened products. acs.org Such ring-opening or rearrangement strategies can significantly increase the structural diversity accessible from the spirocyclic precursor.

Advanced Structural Elucidation and Stereochemical Investigations

Spectroscopic Characterization Techniques for 4-Benzyl-4-azaspiro[2.4]heptan-5-one

Spectroscopic methods are indispensable for the initial characterization and confirmation of the molecular structure of this compound. These techniques probe the molecular framework and electronic properties, offering a wealth of structural information.

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, HRMS provides an exact mass measurement, which confirms its elemental composition of C₁₃H₁₅NO. This technique is fundamental in verifying the successful synthesis of the target molecule by distinguishing it from potential byproducts or starting materials.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, offers detailed insights into the connectivity and chemical environment of each atom within the molecule. While specific experimental NMR data for this compound is not extensively published, the expected spectra can be predicted based on its structure. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the aliphatic protons of the spirocyclic core, including the cyclopropane (B1198618) and pyrrolidinone rings. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the spiro system. The chemical shifts and coupling patterns in these spectra are essential for confirming the precise arrangement of atoms.

For structurally related spirocyclic compounds, detailed NMR data has been reported, illustrating the power of this technique. For instance, the analysis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a related proline analogue, shows distinct signals for the spirocyclic core protons and carbons, which aids in its structural confirmation. mdpi.com

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. For example, in a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, characteristic IR peaks are observed for the carbonyl groups and C-H bonds. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring in the benzyl group of this compound would result in characteristic UV absorptions, typically around 254 nm, corresponding to π-π* transitions of the aromatic system.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

For analogous spirocyclic systems, X-ray diffraction has been successfully employed to confirm their structures and stereochemistry. For example, the crystal structure of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one was determined by X-ray analysis, which unequivocally established its relative stereochemistry. mdpi.com This highlights the potential of X-ray crystallography to provide a complete and unambiguous structural elucidation of this compound, should suitable crystals be obtained.

Stereochemical Purity Determination and Enantiomeric Excess Analysis

Since this compound possesses a chiral spirocyclic core, the determination of its stereochemical purity is of significant importance, particularly if synthesized via an enantioselective route. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is crucial for applications where a specific stereoisomer is required.

The most common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of the compound, leading to their separation and allowing for their quantification. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For instance, in the enantioselective synthesis of related spirocyclic proline derivatives, chiral HPLC was used to determine an enantiomeric ratio of 95:5. mdpi.com This demonstrates the effectiveness of chiral HPLC for assessing the stereochemical outcome of asymmetric syntheses of similar spiro compounds.

The development of enantioselective synthetic methods is a key area of research for producing single-enantiomer compounds, which often exhibit distinct biological activities or properties.

Computational and Theoretical Studies of 4 Benzyl 4 Azaspiro 2.4 Heptan 5 One

Quantum Chemical Calculations of Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and thermodynamic stability of molecular systems. For 4-Benzyl-4-azaspiro[2.4]heptan-5-one, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry and compute key electronic descriptors. nih.govresearchgate.net

These calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the carbonyl oxygen of the lactam is expected to be an area of high negative potential, making it a likely site for electrophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data based on DFT B3LYP/6-31G(d,p))
ParameterValue
Total Energy (Hartree)-653.21
HOMO Energy (eV)-6.85
LUMO Energy (eV)-0.21
HOMO-LUMO Gap (eV)6.64
Dipole Moment (Debye)3.12

Conformational Analysis and Molecular Dynamics Simulations of Spiro[2.4]heptane Systems

The conformational rigidity of spirocyclic systems is a key feature that makes them attractive in drug design. researchgate.net Conformational analysis of the spiro[2.4]heptane framework reveals a limited number of accessible conformations due to the constraints imposed by the spiro center. The five-membered lactam ring in this compound is likely to adopt an envelope or twisted conformation.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are valuable for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov For this compound, several reactive sites can be identified. The lactam moiety is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the nitrogen or oxygen atoms. The strained cyclopropane (B1198618) ring can also undergo ring-opening reactions under certain conditions.

DFT calculations can be used to model reaction pathways and determine the activation energies for various potential reactions. This allows for the prediction of the most likely products under specific reaction conditions. For instance, the hydrolysis of the lactam ring or the addition of a nucleophile to the carbonyl group can be computationally modeled to understand the feasibility and mechanism of these transformations. Computational approaches can also be used to study the regioselectivity and stereoselectivity of reactions involving the spirocyclic scaffold.

Scaffold Diversity Analysis and Molecular Descriptors for Chemical Space Exploration

Spirocyclic scaffolds are of great interest in medicinal chemistry because they introduce three-dimensionality and novelty to molecular structures, allowing for the exploration of new areas of chemical space. tandfonline.comnih.gov The 4-azaspiro[2.4]heptan-5-one core provides a rigid framework that can be decorated with various substituents to create a library of diverse compounds.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be used to quantify the diversity of a compound library and to explore its chemical space. For this compound and its derivatives, a range of 2D and 3D descriptors can be calculated.

Table 2: Key Molecular Descriptors for Chemical Space Exploration
Descriptor TypeExamplesSignificance
Physicochemical Properties Molecular Weight, LogP, Polar Surface Area (PSA)Important for predicting pharmacokinetic properties (ADME).
Topological Descriptors Number of Rotatable Bonds, Ring ComplexityDescribe the connectivity and shape of the molecule.
3D Descriptors Fraction of sp3 carbons (Fsp3), Principal Moments of InertiaQuantify the three-dimensional shape and complexity.

The analysis of these descriptors for a library of compounds based on the 4-azaspiro[2.4]heptan-5-one scaffold can help in designing molecules with desired properties for specific biological targets. The inherent rigidity and defined three-dimensional structure of this spirocyclic system make it a valuable scaffold for generating novel and diverse chemical entities. rsc.org

Future Directions and Potential Research Avenues

Exploration of New Synthetic Paradigms for Azaspiro[2.4]heptan-5-one Derivatives

The development of novel and efficient synthetic routes to functionalized azaspiro[2.4]heptan-5-one derivatives is paramount for unlocking their full potential. Future research should focus on moving beyond classical approaches to embrace modern synthetic methodologies that offer greater control over stereochemistry and molecular diversity.

Key research directions include:

Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral azaspiro[2.4]heptan-5-one cores is a critical next step. This could involve the use of chiral catalysts in cycloaddition reactions or the enzymatic resolution of racemic mixtures.

Palladium-Catalyzed Cyclization Reactions: Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the construction of complex cyclic systems. Research into the intramolecular cyclization of appropriately substituted alkynyl carboxamides could provide a direct and atom-economical route to the 5-azaspiro[2.4]heptan-5-one scaffold tandfonline.com.

Novel Scaffolding Approaches: The use of multicomponent reactions, such as the Ugi four-component reaction, followed by post-cyclization modifications, could enable the rapid assembly of diverse libraries of azaspiro tetracyclic scaffolds for biological screening researchgate.net.

Photochemical Methods: The exploration of photochemical rearrangements, such as the Zimmerman–O'Connell–Griffin rearrangement, could offer a mild and efficient pathway to substituted β-lactams and, by extension, could be adapted for the synthesis of spiro-γ-lactams acs.org.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric CatalysisHigh enantiopurity, access to specific stereoisomersCatalyst design and optimization, substrate scope
Pd-Catalyzed CyclizationHigh efficiency, atom economy, functional group tolerancePrecursor synthesis, catalyst cost and sensitivity
Multicomponent ReactionsRapid library synthesis, high diversityPurification of complex mixtures, reaction optimization
Photochemical MethodsMild reaction conditions, unique reactivityControl of side reactions, scalability

Table 1: Comparison of Potential Synthetic Strategies for Azaspiro[2.4]heptan-5-one Derivatives

Advanced Mechanistic Studies of Biological Interactions

The spirocyclic framework is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as increased three-dimensionality and metabolic stability bldpharm.comtandfonline.com. While the biological activity of 4-Benzyl-4-azaspiro[2.4]heptan-5-one itself has not been extensively studied, the broader class of spirocyclic lactams has shown promise in various therapeutic areas digitellinc.com. Future research should aim to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

Potential research avenues include:

Phenotypic Screening: High-throughput screening of a library of this compound derivatives against a panel of cancer cell lines or pathogenic microbes could identify initial lead compounds.

Target Identification: For any biologically active derivatives, target deconvolution studies will be crucial. This could involve affinity chromatography, proteomics, or computational approaches like molecular docking to identify the protein targets.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will be necessary to understand the relationship between chemical structure and biological activity frontiersin.orgmdpi.com. This will guide the design of more potent and selective compounds.

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can provide insights into the binding modes of these compounds with their biological targets and help to rationalize observed SAR data.

Development of this compound as a Chemical Probe

The rigid spirocyclic scaffold of this compound makes it an attractive starting point for the development of chemical probes for biological imaging and diagnostics. The lactam moiety provides a convenient handle for the attachment of fluorophores or other reporter groups.

Future directions in this area could involve:

Design of Fluorescent Probes: Drawing inspiration from rhodamine spirolactams, which exhibit a fluorescence "off-on" switch upon ring-opening, derivatives of this compound could be designed as sensors for specific analytes or enzymatic activities acs.orgnih.gov. The benzyl (B1604629) group could be replaced with a fluorophore-containing moiety, and the lactam ring could be engineered to open in response to a particular biological event.

Probes for Target Engagement: By incorporating a photo-crosslinkable group or a clickable handle, derivatives could be developed to covalently label their biological targets, facilitating their identification and validation.

PET Imaging Agents: The introduction of a radionuclide, such as fluorine-18, could enable the development of positron emission tomography (PET) imaging agents for in vivo studies.

The design principles for a potential fluorescent probe based on the azaspiro[2.4]heptan-5-one scaffold are outlined in Table 2.

ComponentFunctionExample Modification
Spirocyclic ScaffoldProvides structural rigidity and controls the photophysical properties of the attached fluorophore.4-Azaspiro[2.4]heptan-5-one
FluorophoreEmits light upon excitation, allowing for detection.Appended fluorescein (B123965) or rhodamine derivative
Recognition MoietyBinds to the target analyte or enzyme.A functional group that selectively interacts with the target
LinkerConnects the recognition moiety to the scaffold.A stable chemical bond

Table 2: Design Components of a Potential Fluorescent Chemical Probe

Integration into Novel Material Science Applications

The unique three-dimensional and rigid structure of spiro compounds makes them interesting building blocks for the creation of novel materials with tailored properties. While the application of this compound in material science is unexplored, its structural features suggest potential in several areas.

Promising research directions include:

Polymer Science: The incorporation of the 4-azaspiro[2.4]heptan-5-one unit into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific optical properties. The benzyl group could be functionalized to allow for polymerization.

Optoelectronics: Spiro compounds are known for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable amorphous films and their tunable electronic properties. The photophysical properties of this compound and its derivatives, particularly those with extended π-systems, should be investigated researchgate.net.

Self-Assembling Materials: The rigid and directional nature of the spirocyclic scaffold could be exploited to design molecules that self-assemble into well-defined nanostructures, such as nanotubes or vesicles, with potential applications in drug delivery or catalysis.

Q & A

Q. Advanced Research Focus

  • Low-temperature reactions : Minimize thermal equilibration between epimers.
  • Steric directing groups : Install temporary substituents to block undesired stereochemical pathways .
  • Chiral auxiliaries : For enantioselective synthesis of derivatives.

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